Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate

Overview

Description

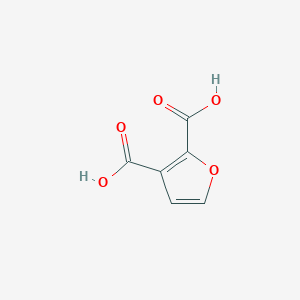

“Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate” appears to be a complex organic compound. It likely contains an ethyl ester group, a chloroacetyl group, and a pyrrole ring, which is a five-membered aromatic heterocycle12.

Synthesis Analysis

While specific synthesis methods for this compound were not found, ethyl chloroacetate, a potential precursor, can be synthesized from ethyl acetate3. Additionally, thiazolidine derivatives, which have a similar five-membered ring structure, can be synthesized using various agents4.

Molecular Structure Analysis

The molecular structure of this compound likely includes an ethyl ester group, a chloroacetyl group, and a pyrrole ring15. The exact structure would depend on the specific arrangement and bonding of these groups.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not clear from the available information. However, compounds containing similar functional groups, such as ethyl chloroacetate, are used in organic synthesis and as intermediates in the production of pesticides2.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, ethyl chloroacetate, a potential component of this compound, is a clear colorless liquid with a pungent odor, insoluble in water, and denser than water1.

Scientific Research Applications

-

Application in Multicomponent Reactions

- Field : Organic Chemistry

- Summary : Indoles, which are similar to pyrroles, are used in multicomponent reactions for the synthesis of various heterocyclic compounds . These compounds are important due to their biological and pharmaceutical activities .

- Methods : A one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride was developed . This reaction was carried out under three different conditions: microwave irradiation, grindstone technology, and reflux .

- Results : The products were 2-amino-5-cyano-4-[(2-aryl)-1 H-indol-3-yl]-6-hydroxypyrimidines .

-

Application in the Synthesis of PNA-Oligonucleotide Conjugates

- Field : Biochemistry

- Summary : The compound N-(Boc-Aminoethylglycin)thymine Ethyl Ester, which is similar to the compound you mentioned, is used in the synthesis of peptide nucleic acid (PNA) oligonucleotide conjugates . These conjugates are of great interest in the biomedical and diagnostic field .

- Methods : The monomer N-(Boc-Aeg)thymine Ethyl Ester was prepared by coupling the nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate . This backbone was prepared from the reaction of Ethyl N-[(2-Boc-amino)-ethyl]glycinate with chlroacetylchloride .

- Results : The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate was prepared via a scalable and cost-effective route with a yield of 98% . The thyminyl PNA monomer was reported to be used in various synthetic applications .

-

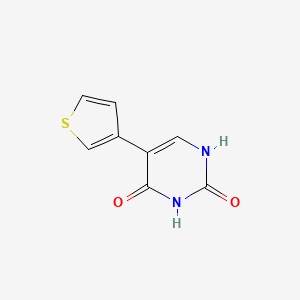

Application in the Synthesis of Thiazolidines

- Field : Organic Chemistry

- Summary : Thiazolidine motifs, which are similar to pyrroles, are used in the synthesis of various bioactive compounds . These compounds show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

- Methods : A more efficient, cost-effective, and convenient synthetic procedure for the synthesis of 2-heteroaryliino-1,3-thiazolidin-4-ones using 3-aminothiophenes, chloroacetyl chloride, and ammonium thiocyanate along with different solvents and catalysts was reported .

- Results : The synthesized thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .

-

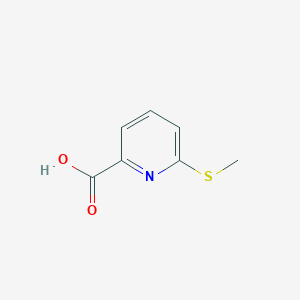

Application in the Production of Phenoxy Herbicides

- Field : Agricultural Chemistry

- Summary : Chloroacetic acid, which is similar to the compound you mentioned, is used in the production of phenoxy herbicides .

- Methods : Chloroacetic acid is used in the production of phenoxy herbicides by etherification with chlorophenols .

- Results : In this way, 2-methyl-4-chlorophenoxyacetic acid (MCPA), 2,4-dichlorophenoxyacetic acid, and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are produced .

-

Application in the Synthesis of Functional Nanomaterials

- Field : Materials Science

- Summary : Cellulose, the most abundant biopolymer in nature, provides a unique platform for the preparation of new materials via versatile chemical modifications . Esterification of cellulose has been used to create functional nanomaterials .

- Methods : Diverse esterification techniques have been used to modify cellulose and create nanostructured materials . This includes in situ esterification for the isolation of nanocelluloses and diverse post esterification methods of nanocelluloses for surface functionalization .

- Results : Various esterification strategies and further nanostructure constructions have been developed aiming to confer specific properties to cellulose esters, extending therefore their feasibility for highly sophisticated applications .

-

Application in the Synthesis of Polycarbazole Derivatives

- Field : Polymer Chemistry

- Summary : Polycarbazole derivatives, which are similar to pyrroles, have been studied for their potential applications in solar cells .

- Methods : The synthesis of polycarbazole derivatives involves complex polymerization reactions .

- Results : Polycarbazole derivatives have shown improved properties that make them more attractive for solar cell applications than carbazole .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, ethyl chloroacetate is flammable and can cause serious eye irritation1. Chloroacetyl chloride, another potential component, is very toxic by inhalation and corrosive to metals and tissue5.

Future Directions

While specific future directions for this compound were not found, research into similar compounds, such as thiazolidine derivatives, is ongoing, with a focus on developing new drugs and materials4.

Please note that this information is based on the components of the compound and similar compounds, and may not accurately represent the actual properties of “Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate”. Further research would be needed to obtain more accurate and specific information.

properties

IUPAC Name |

ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-4-16-11(15)9-6(2)10(8(14)5-12)13-7(9)3/h13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOIWLVLZHQEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294174 | |

| Record name | Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate | |

CAS RN |

950-86-7 | |

| Record name | 950-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)